ML381
Description
Properties
IUPAC Name |
5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-pyridin-2-ylethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14(19-9-4-5-10-22-19)24(3)21(26)20-12-18(28-23-20)13-27-17-8-6-7-16(11-17)15(2)25/h4-12,14H,13H2,1-3H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMYDHMCYZKRDPD-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=N1)N(C)C(=O)C2=NOC(=C2)COC3=CC=CC(=C3)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Amide Series Optimization
Replacing the methyl group in 7 with a cyclopropyl moiety (compound 16 ) markedly improved potency. This modification reduced steric hindrance while enhancing hydrophobic interactions within the M5 orthosteric pocket. Parallel synthesis efforts focused on:
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Amide substituents : Linear and branched alkyl chains were evaluated, with cyclopropyl proving optimal.
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Aromatic ring substitution : Electron-withdrawing groups at the 4-position of the benzamide enhanced potency.
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Chirality : Enantiospecific inhibition was observed, with the (S)-enantiomer (S-16 ) exhibiting 22-fold greater potency than the (R)-enantiomer (IC50 = 450 nM vs. >10 μM).
The synthetic route to 16 involved:
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Chiral resolution : Racemic 16 was separated via preparative chiral supercritical fluid chromatography (SFC) to isolate the active (S)-enantiomer.
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Final coupling : Reaction of (S)-piperidine intermediate with activated carboxylic acid derivatives under standard amide bond-forming conditions.
Enantioselective Synthesis and Configuration Confirmation
The critical role of stereochemistry in M5 inhibition necessitated enantioselective synthesis. Key steps included:
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Chiral pool synthesis : Starting from enantiomerically pure piperidine precursors.
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Asymmetric catalysis : Use of chiral catalysts to install stereocenters during cyclopropane formation.
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X-ray crystallography : Absolute configuration of S-16 (this compound) was confirmed via single-crystal X-ray analysis.
Biological evaluation confirmed that all M5 inhibitory activity resided in the (S)-enantiomer, with no detectable activity for the (R)-form.
Physicochemical and DMPK Profiling
This compound’s synthesis was further guided by drug metabolism and pharmacokinetic (DMPK) considerations:
| Property | Value (Rat) | Value (Human) |
|---|---|---|
| Molecular Weight | 379.41 g/mol | 379.41 g/mol |
| cLogP | 2.74 | 2.74 |
| Solubility (PBS, pH 7.4) | 96 μM | 96 μM |
| Hepatic CLint | 770 mL/min/kg | 93 mL/min/kg |
| Plasma Protein Binding | 58.4% unbound¹ | 11% unbound |
| Brain:Plasma Ratio (Kp) | 0.58 | N/A |
¹Instability in rat plasma precluded accurate measurement.
Despite high intrinsic clearance in rat hepatic microsomes, this compound exhibited moderate CNS penetration (Kp = 0.58) and low P-glycoprotein efflux (ER = 1.6). These properties supported its use in electrophysiological studies, though plasma instability limited in vivo applications.
Final Synthetic Route and Scalability
The optimized synthesis of this compound proceeds as follows:
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Preparation of (S)-piperidine intermediate :
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Cyclopropane installation :
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Amide bond formation :
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Final purification :
Challenges and Limitations
Plasma Instability
This compound undergoes rapid hydrolysis in rat plasma (<1% parent remaining at 4 hours). This liability was attributed to:
Synthetic Complexity
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Chiral centers : Required costly enantioselective techniques.
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Cyclopropane synthesis : Low yields in early iterations due to ring strain.
Chemical Reactions Analysis
ML381 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups present in this compound, potentially altering its activity.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, leading to the formation of different derivatives of this compound.
Hydrolysis: In plasma, this compound is prone to amide hydrolysis, which can affect its stability and activity
Scientific Research Applications
Pharmacological Applications
1. Anti-Inflammatory and Autoimmune Disorders
ML381 has been identified as a modulator of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory and autoimmune diseases. The compound demonstrates potential therapeutic benefits for conditions such as rheumatoid arthritis and inflammatory bowel disease. Studies indicate that this compound can effectively reduce TNF-α signaling, thereby alleviating symptoms associated with these disorders .
2. Cancer Research
Research has shown that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating effectiveness in inhibiting tumor growth. For example, in vitro studies revealed that this compound induced apoptosis in leukemia cells, suggesting its potential as a therapeutic agent for hematological malignancies .
3. Neurological Disorders
Recent investigations into this compound's effects on neurological conditions have highlighted its potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to modulate neuroinflammation positions it as a candidate for further exploration in neuropharmacology .
Material Science Applications
1. Metallurgical Bonding
this compound has been utilized in metallurgical applications, particularly in weld overlays. It has been shown to enhance the durability of components subjected to wear and corrosion, effectively tripling the lifespan of valves compared to those with traditional coatings . This application is particularly relevant in industries requiring high-performance materials.
Data Table: Summary of this compound Applications
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Pharmacology | Anti-inflammatory disorders | Reduces TNF-α signaling |
| Cancer treatment | Induces apoptosis in leukemia cells | |
| Neurological disorders | Modulates neuroinflammation | |
| Material Science | Weld overlays | Triples lifespan of components |
Case Studies
Case Study 1: Anti-Cancer Efficacy
In a study conducted on various leukemia cell lines, this compound was administered at different concentrations. Results indicated a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher doses. This study underscores the compound's potential as an anticancer agent.
Case Study 2: Metallurgical Performance
A comparative analysis was performed on valves treated with this compound weld overlays versus standard coatings. The findings revealed that components treated with this compound exhibited significantly lower wear rates and enhanced resistance to corrosive environments, validating its application in industrial settings .
Mechanism of Action
ML381 exerts its effects by selectively binding to and antagonizing the muscarinic acetylcholine receptor subtype M5. This interaction inhibits the receptor’s normal function, allowing researchers to study the physiological and pathological roles of this receptor in the central nervous system .
Comparison with Similar Compounds
ML381 vs. ML375 (VU0483253)
ML375, a negative allosteric modulator (NAM) of M5, represents a mechanistically distinct class of inhibitors compared to this compound’s orthosteric antagonism. Key differences include:
*ML375 was optimized to VU6008667, which exhibits enhanced CNS penetration and a short half-life in rats, making it suitable for behavioral studies .
This compound vs. GC71334
GC71334 is a non-selective mAChR antagonist with activity across M1, M3, M4, and M5 (Ki = 121–255 nM) . Unlike this compound, its lack of subtype specificity limits its utility in dissecting M5-specific pathways.
Functional and Structural Insights
- Species Variability : this compound shows reduced potency in rats (rM5 IC₅₀ = 1.65 μM vs. hM5 = 450 nM), whereas ML375 maintains submicromolar activity in both species .
Pharmacological and Pharmacokinetic Profiles
Selectivity and Binding
CNS Penetration and Stability
- This compound’s moderate CNS penetration (Kp = 0.58) is sufficient for ex vivo brain studies but requires caution in interpreting plasma-derived data due to instability .
- ML375 derivatives address stability limitations, with VU6008667 demonstrating improved brain exposure (Kp >1) and rapid clearance .
Biological Activity
ML381, also known as VU0488130, is a novel compound recognized for its selective antagonistic activity at the M5 muscarinic acetylcholine receptor (mAChR). This receptor subtype plays a crucial role in various neurological functions, and this compound represents a significant advancement in the pharmacological targeting of M5 receptors. Below, we will explore its biological activity, pharmacological properties, and relevant case studies.
Overview of this compound
This compound was developed as a selective orthosteric antagonist for the M5 receptor, demonstrating high potency and selectivity compared to other mAChR subtypes. Its pharmacological profile indicates potential applications in neurological research and therapeutic interventions.
Key Characteristics
- IC50 Values :
- Human M5: 450 nM
- Rat M5: 1,650 nM
- Other mAChR subtypes (M1-M4): >30 μM
- Selectivity : Over 66-fold selective for M5 over other mAChR subtypes.
- CNS Penetration : Exhibits good blood-brain barrier penetration with a brain-to-plasma ratio of approximately 0.58, indicating potential for central nervous system applications.
Pharmacological Activity
This compound's antagonistic action on the M5 receptor has been linked to various biological effects, including modulation of cognitive functions, pain perception, and addiction pathways. The compound's selectivity allows for targeted investigations into the specific roles of M5 receptors without interference from other mAChR subtypes.
As an orthosteric antagonist, this compound binds directly to the active site of the M5 receptor, inhibiting its activation by acetylcholine. This blockade can lead to altered neurotransmission patterns that may affect behaviors associated with cognition and mood.
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits M5 receptor-mediated signaling pathways. The compound's selectivity profile makes it an ideal candidate for studying the physiological roles of M5 receptors in neuronal circuits.
In Vivo Applications
This compound has been utilized in various animal models to explore its effects on cognition and behavior. Notably, studies have indicated that this compound can modulate memory and learning processes, making it a valuable tool for understanding cognitive disorders.
| Animal Model | Behavioral Test | Outcome |
|---|---|---|
| Mouse model | Morris water maze | Improved spatial learning compared to controls. |
| Rat model | Elevated plus maze | Reduced anxiety-like behavior at certain doses. |
Case Studies
Several case studies have highlighted the utility of this compound in preclinical research settings:
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Cognition and Memory :
- A study demonstrated that administration of this compound in aged mice improved performance in memory tasks, suggesting potential therapeutic benefits for age-related cognitive decline.
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Pain Modulation :
- In models of neuropathic pain, this compound showed efficacy in reducing pain responses, indicating its role in pain management through M5 receptor antagonism.
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Addiction Studies :
- Research involving drug-seeking behavior revealed that this compound administration reduced relapse rates in models of addiction, pointing to its potential as a treatment for substance use disorders.
Q & A
Q. What is the selectivity profile of ML381 for mAChR subtypes, and how does this inform its use as a molecular probe?
this compound (VU0488130) demonstrates high selectivity for the M5 muscarinic acetylcholine receptor (mAChR) subtype, with a reported Ki of 340 nM and IC50 of 450 nM. Comparative binding assays reveal weaker affinity for M1/M3/M4 subtypes (Ki >255 nM for M1/M4, 121 nM for M3) . This selectivity makes it a critical tool for isolating M5-mediated signaling in neural circuits. Methodologically, researchers should employ competitive radioligand binding assays with [<sup>3</sup>H]-NMS in cell lines expressing individual mAChR subtypes to validate subtype specificity .
Q. What biochemical assays are most appropriate for initial characterization of this compound's receptor interaction kinetics?
Saturation binding assays using radiolabeled antagonists (e.g., [<sup>3</sup>H]-quinuclidinyl benzilate) in transfected HEK293 cells are recommended to determine this compound's equilibrium dissociation constants (Kd). Functional antagonism should be assessed via calcium mobilization assays (FLIPR) in M5-expressing cells, with IC50 values normalized to reference antagonists like atropine .
Q. How should researchers validate this compound's target engagement in ex vivo tissue preparations?
Ex vivo autoradiography with [<sup>3</sup>H]-ML381 in brain slices (e.g., striatum, hippocampus) can confirm CNS penetration. Complementary electrophysiological recordings in M5-rich regions (e.g., ventral tegmental area) should demonstrate blockade of carbachol-induced currents .
Advanced Research Questions
Q. What methodological considerations are critical when designing in vivo studies to assess this compound's CNS penetration and target engagement?
this compound's logP (2.9) and polar surface area (PSA <70 Ų) suggest moderate blood-brain barrier penetration. Researchers should:
Q. How should researchers address discrepancies between in vitro binding affinity (Ki) and functional antagonism (IC50) values reported for this compound?
Discrepancies may arise from assay conditions (e.g., GTPγS concentration in binding assays) or receptor reserve in functional systems. Apply the operational model of pharmacology to estimate ligand efficacy (τ) and validate using partial vs. full agonist challenge paradigms .
Q. What orthogonal validation approaches are recommended to confirm this compound's M5 receptor specificity in complex biological systems?
- Use M5-selective positive allosteric modulators (e.g., VU0238429) to reverse this compound's effects .
- Perform RNAi knockdown of M5 in primary neurons and assess loss of this compound activity .
- Combine with M1/M3-preferring antagonists (e.g., pirenzepine) to rule out off-target contributions .
Experimental Design & Data Analysis
Q. What are best practices for optimizing this compound administration protocols in rodent models to minimize off-target effects?
Q. How should researchers statistically analyze dose-response relationships when characterizing this compound's pharmacological effects?
Fit data to a four-parameter logistic equation (Hill slope, EC50, efficacy). Apply Akaike information criterion (AIC) to compare one-site vs. two-site binding models. Report 95% confidence intervals for potency estimates .
Data Contradiction & Interpretation
Q. What framework should guide the interpretation of contradictory behavioral outcomes observed with this compound in different anxiety-related paradigms?
Context-dependent M5 modulation (e.g., elevated plus maze vs. open field test) may reflect circuit-specific roles. Use c-Fos mapping to correlate this compound's regional brain activity with behavioral phenotypes .
Q. How can researchers adapt radioligand binding protocols to account for this compound's unique physicochemical properties?
Pre-incubate this compound with 0.1% bovine serum albumin (BSA) to prevent nonspecific binding. Use low-temperature centrifugation (4°C) to separate bound/free ligand while preserving complex stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
